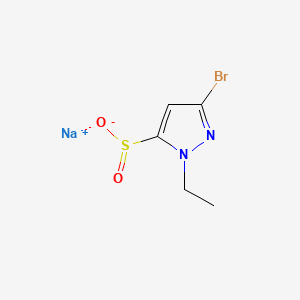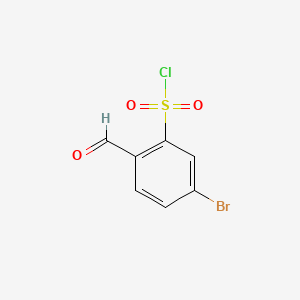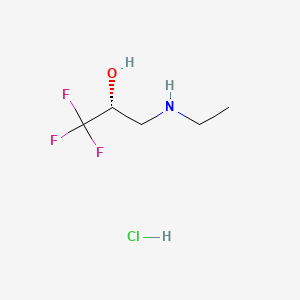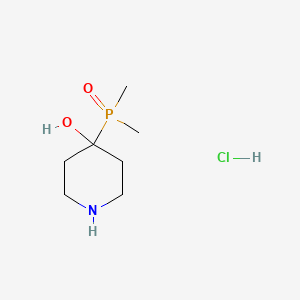![molecular formula C10H15IS B13452970 4-{3-Iodobicyclo[1.1.1]pentan-1-yl}thiane](/img/structure/B13452970.png)
4-{3-Iodobicyclo[1.1.1]pentan-1-yl}thiane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{3-Iodobicyclo[111]pentan-1-yl}thiane is a chemical compound that features a unique bicyclo[111]pentane structure with an iodine atom and a thiane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-Iodobicyclo[1.1.1]pentan-1-yl}thiane typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butane, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellane . These methods allow for the introduction of various substituents at the bridgehead positions of the bicyclo[1.1.1]pentane framework.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the synthetic routes mentioned above. The use of continuous flow reactors and other advanced techniques may be employed to increase yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-{3-Iodobicyclo[1.1.1]pentan-1-yl}thiane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The thiane ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with hydrogen peroxide would produce a sulfoxide.
Wissenschaftliche Forschungsanwendungen
4-{3-Iodobicyclo[1.1.1]pentan-1-yl}thiane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create complex molecules with unique structural features.
Medicine: Its derivatives may exhibit biological activity, making it a candidate for medicinal chemistry research.
Industry: The compound’s unique structure makes it useful in materials science for the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-{3-Iodobicyclo[1.1.1]pentan-1-yl}thiane depends on its specific application. In drug discovery, it may act as a bioisostere, mimicking the properties of other functional groups to improve the pharmacokinetic and pharmacodynamic profiles of drug candidates. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-{3-Iodobicyclo[1.1.1]pentan-1-yl}oxetane
- 1-{3-Iodobicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride
- 2-{3-Iodobicyclo[1.1.1]pentan-1-yl}acetic acid
Uniqueness
4-{3-Iodobicyclo[1.1.1]pentan-1-yl}thiane is unique due to the presence of both the iodine atom and the thiane ring, which impart distinct chemical and physical properties. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research.
Eigenschaften
Molekularformel |
C10H15IS |
|---|---|
Molekulargewicht |
294.20 g/mol |
IUPAC-Name |
4-(3-iodo-1-bicyclo[1.1.1]pentanyl)thiane |
InChI |
InChI=1S/C10H15IS/c11-10-5-9(6-10,7-10)8-1-3-12-4-2-8/h8H,1-7H2 |
InChI-Schlüssel |
XNBURVDTVDRDST-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSCCC1C23CC(C2)(C3)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,6-Dioxaspiro[4.5]decane-9-carboxylicacid](/img/structure/B13452893.png)

![2-{6-[2-(1,3-Oxazol-2-yl)ethyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-amine trihydrochloride](/img/structure/B13452905.png)



![[2-({[2-(2-Fluorophenyl)ethyl]carbamoyl}methoxy)phenyl]phosphonic acid](/img/structure/B13452932.png)

![[R-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine (R-EDDP)](/img/structure/B13452943.png)
![{[5-Bromo-2-(trifluoromethoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13452951.png)

![3-Benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride](/img/structure/B13452959.png)

